

# The Cardiovascular Applications of AVE 0991: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AVE 0991 is a synthetic, non-peptide, orally active agonist of the Mas receptor, which mimics the biological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)].[1][2] As a key component of the protective axis of the Renin-Angiotensin System (RAS)—comprising Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor—AVE 0991 has emerged as a significant pharmacological tool and potential therapeutic agent in cardiovascular research.[3][4] This compound circumvents the limitations of the native Ang-(1-7) peptide, such as its short half-life and lack of oral bioavailability.[2][4] This guide details the mechanism of action, signaling pathways, cardiovascular applications, and experimental protocols associated with AVE 0991, providing a comprehensive resource for its utilization in a research and development context.

#### **Core Mechanism of Action**

AVE 0991 exerts its effects by selectively binding to and activating the Mas G-protein coupled receptor.[5][6] This activation initiates a cascade of intracellular signaling that counteracts the often-detrimental effects of the classical RAS axis, which is mediated by Angiotensin II (Ang II) acting on the AT1 receptor.[3][7] The ACE2/Ang-(1-7)/Mas axis is recognized for its vasodilatory, anti-proliferative, anti-fibrotic, and anti-inflammatory properties, all of which are elicited by AVE 0991.[4][7][8]



Studies have shown that AVE 0991 competes for the same binding site as Ang-(1-7) on the Mas receptor.[6][9] Its activation of this receptor leads to downstream effects, most notably the production of nitric oxide (NO) via the phosphorylation of endothelial nitric oxide synthase (eNOS).[10][11]

### **Key Signaling Pathways**

The cardiovascular benefits of AVE 0991 are rooted in its ability to modulate specific intracellular signaling pathways. The primary pathway involves the activation of the Mas receptor, leading to downstream effects that promote cardiovascular health.

## The Counter-Regulatory Axes of the Renin-Angiotensin System

The RAS maintains cardiovascular homeostasis through a balance between its two primary axes. The classical axis (ACE/Ang II/AT1R) is generally associated with vasoconstriction, inflammation, and fibrosis. In contrast, the protective axis (ACE2/Ang-(1-7)/Mas), which AVE 0991 activates, promotes opposing effects.





Click to download full resolution via product page

Figure 1: The dual axes of the Renin-Angiotensin System (RAS).

#### **AVE 0991-Induced Nitric Oxide Production**

A primary mechanism for AVE 0991-induced vasodilation is the stimulation of NO release from endothelial cells. This process is mediated by the activation of the PI3K/Akt pathway, which subsequently phosphorylates and activates eNOS.





Click to download full resolution via product page

Figure 2: AVE 0991-mediated eNOS activation and NO production.



#### **Cardiovascular Research Applications**

AVE 0991 has been utilized in a variety of preclinical models to investigate its therapeutic potential in several cardiovascular diseases.

#### **Hypertension and Endothelial Dysfunction**

AVE 0991 promotes vasodilation and improves endothelial function.[12] Studies show it stimulates the release of NO from endothelial cells with an efficacy similar to or even greater than Ang-(1-7).[9][13] In animal models of hypertension, chronic administration of AVE 0991 reduces blood pressure, alleviates vascular inflammation, and improves vascular relaxation responses.[4][14] For example, in renovascular hypertensive rats, AVE 0991 treatment reduced blood pressure and improved baroreflex sensitivity.[15]

#### **Cardiac Remodeling: Hypertrophy and Fibrosis**

Ang II is a potent driver of cardiac hypertrophy and fibrosis. AVE 0991 has been shown to counteract these effects. In models of pressure overload and myocardial infarction, treatment with AVE 0991 attenuates cardiac hypertrophy, reduces the deposition of collagen fibers (fibrosis), and preserves cardiac function.[4][15] In cultured neonatal rat cardiomyocytes, AVE 0991 inhibited Ang II-induced hypertrophy in a dose-dependent manner, an effect associated with the downregulation of the pro-fibrotic TGF-β1/Smad2 signaling pathway.[16]

#### **Myocardial Infarction**

In experimental models of myocardial infarction, AVE 0991 administration has demonstrated cardioprotective effects. It helps preserve systolic function, reduces infarct size, and attenuates adverse remodeling (hypertrophy and fibrosis) in the post-infarct heart.[4][15]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies of AVE 0991.

Table 1: Receptor Binding and In Vitro Activity



| Parameter                                          | Value                         | Cell/Tissue Type                   | Reference |
|----------------------------------------------------|-------------------------------|------------------------------------|-----------|
| IC <sub>50</sub> vs. [ <sup>125</sup> I]-Ang-(1-7) | 21 ± 35 nmol/L                | Bovine Aortic<br>Endothelial Cells | [9][13]   |
| IC <sub>50</sub> vs. [ <sup>125</sup> I]-Ang-(1-7) | 4.75 x 10 <sup>-8</sup> mol/L | Mas-transfected COS<br>Cells       | [6][17]   |
| EC₅₀ for NO Release                                | 2.1 ± 3.0 μmol/L              | Bovine Aortic<br>Endothelial Cells | [9]       |
| Peak NO Release (at 10 μM)                         | 295 ± 20 nmol/L               | Bovine Aortic<br>Endothelial Cells | [9][13]   |

| Peak  $O_2^-$  Release (at 10  $\mu$ M) | 18  $\pm$  2 nmol/L | Bovine Aortic Endothelial Cells |[9][13] |

Table 2: In Vivo Dosages and Administration in Animal Models

| Animal Model                     | Dosage        | Administration<br>Route   | Application                | Reference |
|----------------------------------|---------------|---------------------------|----------------------------|-----------|
| Obese Zucker<br>Rats             | 0.5 mg/kg/day | Osmotic<br>Minipump       | Glucose<br>Metabolism      | [18]      |
| Diabetic Wistar<br>Rats          | 576 μg/kg/day | Intraperitoneal<br>(i.p.) | Endothelial<br>Dysfunction | [10]      |
| Ang II-Induced Hypertensive Rats | 576 μg/kg/day | Subcutaneous<br>(s.c.)    | Hypertension               | [14][19]  |
| OVA-Induced<br>Asthma Mice       | 1 mg/kg/day   | Subcutaneous (s.c.)       | Pulmonary<br>Remodeling    | [8]       |

 $|\ {\sf Renovascular\ Hypertensive\ Rats}\ |\ {\sf Not\ Specified}\ |\ {\sf Cardiac\ Remodeling}\ |[{\tt 15}]\ |$ 

### **Key Experimental Protocols**

This section outlines common methodologies used to evaluate the cardiovascular effects of AVE 0991.



#### **Radioligand Binding Assay Protocol**

This protocol is used to determine the binding affinity of AVE 0991 for the Ang-(1-7) binding site.

- Preparation: Cell membranes (e.g., from bovine aortic endothelial cells or Mas-transfected cells) are prepared and protein concentration is quantified.
- Incubation: Membranes are incubated with a radiolabeled ligand, [125]-Ang-(1-7) (e.g., 10 nmol/L), in a buffered solution.
- Competition: The incubation is performed in the presence of increasing concentrations of unlabeled AVE 0991 to compete for binding sites. Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).
- Termination: The reaction is terminated by rapid vacuum filtration through filters (e.g., 0.65 µm Durapore filters) to separate bound from free radioligand.
- Washing: Filters are washed multiple times with ice-cold buffer (e.g., PBS).
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Analysis: Competition curves are generated, and IC<sub>50</sub> values are calculated using non-linear regression analysis.[9]

## Measurement of NO and O₂<sup>−</sup> Release from Endothelial Cells

This protocol uses electrochemical nanosensors to directly measure NO and superoxide (O<sub>2</sub><sup>-</sup>) release from cultured endothelial cells.

- Cell Culture: Primary endothelial cells (e.g., bovine aortic endothelial cells) are grown to confluence in culture plates.
- Nanosensor Placement: A selective electrochemical nanosensor is positioned on the surface
  of the cells.



- Stimulation: A baseline reading is established before injecting AVE 0991 (e.g., 10 μmol/L) into the culture medium.
- Data Acquisition: Amperometric signals corresponding to NO and O<sub>2</sub><sup>-</sup> concentrations are recorded simultaneously and in real-time.
- Inhibitor Studies: To confirm the signaling pathway, cells can be pre-incubated with specific inhibitors (e.g., the Mas receptor antagonist A-779, AT1/AT2 antagonists, or an eNOS inhibitor like L-NMMA) for 20-30 minutes before stimulation with AVE 0991.[9][13]
- Analysis: Peak concentrations and release kinetics are calculated from the recorded amperograms.[9]

#### **Animal Model of Hypertension Protocol**

This workflow describes a typical experiment to test the anti-hypertrophic and anti-hypertensive effects of AVE 0991 in vivo.





Click to download full resolution via product page

Figure 3: Typical experimental workflow for in vivo testing of AVE 0991.



#### Conclusion

AVE 0991 is an invaluable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis. Its favorable pharmacological properties make it a superior alternative to its endogenous peptide counterpart, Ang-(1-7), for in vivo studies. The compound's demonstrated efficacy in mitigating hypertension, endothelial dysfunction, and adverse cardiac remodeling in preclinical models underscores its potential as a lead compound for the development of novel cardiovascular drugs. Further research will continue to elucidate its full range of effects and refine its therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE2/ANG-(1-7)/Mas pathway in the brain: the axis of good PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. art.torvergata.it [art.torvergata.it]

#### Foundational & Exploratory





- 11. ahajournals.org [ahajournals.org]
- 12. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control PMC [pmc.ncbi.nlm.nih.gov]
- 13. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. The nonpeptide AVE0991 attenuates myocardial hypertrophy as induced by angiotensin II through downregulation of transforming growth factor-beta1/Smad2 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Cardiovascular Applications of AVE 0991: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15572711#cardiovascular-research-applications-of-ave-0991]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com